molecular formula C14H14N2O B14906173 n-(2-(Pyridin-3-yl)ethyl)benzamide

n-(2-(Pyridin-3-yl)ethyl)benzamide

Cat. No.: B14906173
M. Wt: 226.27 g/mol
InChI Key: RCTBDCAWSPWKAU-UHFFFAOYSA-N
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Description

N-(2-(Pyridin-3-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide moiety linked to a pyridine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-(Pyridin-3-yl)ethyl)benzamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with trans-beta-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is typically carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of metal-organic frameworks and other heterogeneous catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyridin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine (I2) and TBHP in toluene.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles in appropriate solvents, such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with I2 and TBHP can yield oxidized amides, while reduction with NaBH4 can produce reduced amide derivatives.

Scientific Research Applications

Comparison with Similar Compounds

N-(2-(Pyridin-3-yl)ethyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(2-pyridin-3-ylethyl)benzamide

InChI

InChI=1S/C14H14N2O/c17-14(13-6-2-1-3-7-13)16-10-8-12-5-4-9-15-11-12/h1-7,9,11H,8,10H2,(H,16,17)

InChI Key

RCTBDCAWSPWKAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CN=CC=C2

Origin of Product

United States

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